molecular formula C20H20ClFN2O4S B2924439 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049501-49-6

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2924439
CAS No.: 1049501-49-6
M. Wt: 438.9
InChI Key: AOLWPHSCDQGXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (CAS Registry Number 1049501-49-6) is a sophisticated heterocyclic compound with a molecular formula of C20H20ClFN2O4S and a molecular weight of 438.9 g/mol . This structurally complex molecule features a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core scaffold with 6,6-dioxide functionality, substituted at the 1-position with a 3-chloro-4-methoxyphenyl group and at the 4-position with a 2-fluorobenzyl moiety . The strategic incorporation of halogen atoms (chloro and fluoro) and methoxy group on the aromatic rings provides distinct electronic and steric properties that influence molecular recognition, binding affinity, and metabolic stability, making it particularly valuable for structure-activity relationship studies in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogenous heterocyclic compounds that demonstrate significant potential in pharmaceutical research and development . The structural architecture of this molecule, particularly the fused thienopyrazine dioxide system, presents a three-dimensional framework that can interact with multiple biological targets. While specific biological data for this exact compound requires further investigation, structurally related compounds containing the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide core have shown promise across various therapeutic areas, including as modulators of kinase activity such as c-Met proto-oncogene proteins and phosphotransferase enzymes implicated in proliferative disorders . The presence of the sulfone group (6,6-dioxide) enhances the compound's polarity and may contribute to specific binding interactions with target proteins through hydrogen bonding and dipole interactions. Researchers may employ this compound as a key intermediate in synthetic chemistry or as a pharmacological tool compound for investigating signal transduction pathways, enzyme inhibition mechanisms, and cellular proliferation processes. The chloro and fluoro substitutions position this molecule as an excellent candidate for further derivatization through cross-coupling reactions or nucleophilic substitution, allowing for the generation of compound libraries for high-throughput screening campaigns. This product is specifically intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment, and store it under recommended conditions to maintain stability and purity.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O4S/c1-28-19-7-6-14(8-15(19)21)24-18-12-29(26,27)11-17(18)23(10-20(24)25)9-13-4-2-3-5-16(13)22/h2-8,17-18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWPHSCDQGXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations

In contrast, analogs like the 3-methoxyphenyl derivative () lack halogenation, which may reduce binding specificity . The 2-fluorobenzyl group in the target compound introduces ortho-fluorine, known to enhance metabolic stability and bioavailability in pharmaceuticals. Comparatively, the 2-fluorophenethyl group in ’s compound adds flexibility, which could alter conformational stability .

Steric and Hydrophobic Considerations :

  • Cyclohexyl () and isobutyl () substituents introduce steric bulk, which may hinder access to buried binding sites. The benzyl/phenethyl groups in the target compound and ’s analog balance hydrophobicity and steric demands, favoring membrane penetration .

For instance, Example 41 () employs cesium carbonate as a base in DMF, a protocol adaptable for introducing benzyl or phenethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.